Ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate is a complex organic compound known for its unique chemical structure and properties This compound features a benzimidazole core substituted with a dichlorostyryl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the dichlorostyryl group through a series of substitution reactions. The final step involves esterification to introduce the ethyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and control the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorostyryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The dichlorostyryl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The unique combination of the benzimidazole core and the dichlorostyryl group in Ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate sets it apart from these similar compounds, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16Cl2N2O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)12-23-17-6-4-3-5-16(17)22-18(23)10-8-13-7-9-14(20)11-15(13)21/h3-11H,2,12H2,1H3 |
InChI Key |
PQQLVBYEZSLESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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